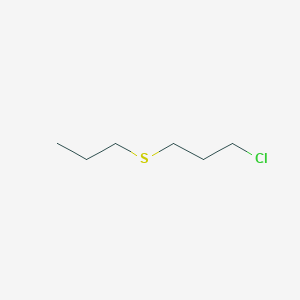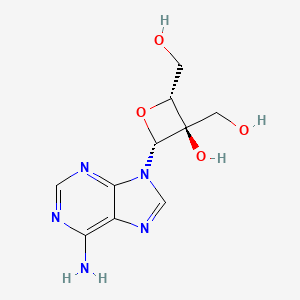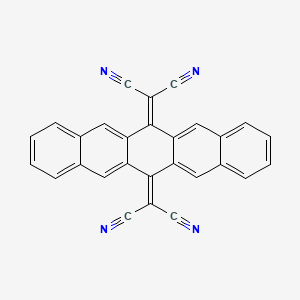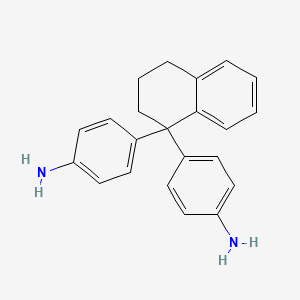
4-Hydroperoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroperoxyphenol can be synthesized through several methods, including:
Hydroperoxidation of Phenol: This involves the reaction of phenol with hydrogen peroxide in the presence of a catalyst.
Nucleophilic Aromatic Substitution: This method involves the substitution of a halogen atom on an aromatic ring with a hydroperoxy group.
Industrial Production Methods: Industrial synthesis often involves large-scale hydroperoxidation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroperoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the hydroperoxy group can yield hydroquinone or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone and other reduced phenolic compounds.
Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.
Scientific Research Applications
4-Hydroperoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroperoxyphenol involves its ability to undergo redox reactions. The hydroperoxy group can donate or accept electrons, making it a versatile reagent in oxidation-reduction processes. This property is crucial in its role as an antioxidant, where it can neutralize reactive oxygen species (ROS) and protect cells from oxidative damage .
Molecular Targets and Pathways:
Antioxidant Pathways: this compound interacts with ROS, reducing oxidative stress and preventing cellular damage.
Enzymatic Reactions: It can act as a substrate or inhibitor for various enzymes involved in redox reactions.
Comparison with Similar Compounds
Phenol: The parent compound of 4-Hydroperoxyphenol, with a hydroxyl group attached to the benzene ring.
Hydroquinone: A reduced form of quinone with two hydroxyl groups on the benzene ring.
Benzoquinone: An oxidized form of hydroquinone with two carbonyl groups on the benzene ring.
Uniqueness: this compound is unique due to the presence of the hydroperoxy group, which imparts distinct redox properties. This makes it a valuable compound in studies related to oxidative stress and antioxidant mechanisms .
Properties
CAS No. |
117711-54-3 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
4-hydroperoxyphenol |
InChI |
InChI=1S/C6H6O3/c7-5-1-3-6(9-8)4-2-5/h1-4,7-8H |
InChI Key |
KCIZUAMTTBFYNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)





![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)


![[2-(Carbamimidoylsulfanyl)ethyl]phosphonic acid](/img/structure/B14293954.png)

![trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane](/img/structure/B14293967.png)

